N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
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Overview
Description
N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that features a pyridazine ring and two thiophene moietiesThiophene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
The synthesis of N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction.
Introduction of the Thiophene Moieties: Thiophene rings are introduced via nucleophilic substitution reactions.
Coupling Reactions: The final compound is obtained by coupling the intermediate products through amide bond formation under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butyl chain can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene rings, using reagents like halogens or organometallic compounds.
These reactions can lead to the formation of various derivatives with potentially enhanced biological activities .
Scientific Research Applications
N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies to understand the interaction of thiophene derivatives with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives, such as:
Tipepidine: Used as an antitussive agent.
Tioconazole: An antifungal agent.
Dorzolamide: Used in the treatment of glaucoma.
N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is unique due to its dual thiophene moieties and the presence of a pyridazine ring, which may confer distinct biological activities and electronic properties .
Properties
IUPAC Name |
N-[6-[4-oxo-4-(thiophen-2-ylmethylamino)butyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S3/c23-16(19-12-13-4-1-9-25-13)6-3-11-27-17-8-7-15(21-22-17)20-18(24)14-5-2-10-26-14/h1-2,4-5,7-10H,3,6,11-12H2,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTPAVMUPUPOJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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